1-Isopropyl-piperazine hydrochloride

Description

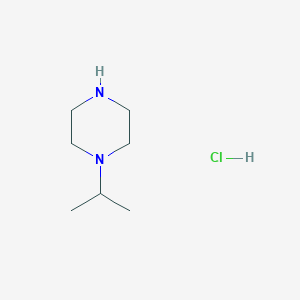

1-Isopropyl-piperazine hydrochloride (CAS No. 137186-14-2) is a piperazine derivative with the molecular formula C₇H₁₆N₂·HCl and a molecular weight of 164.67 g/mol (base: 128.22 g/mol + HCl: 36.46 g/mol) . Structurally, it consists of a six-membered piperazine ring substituted with an isopropyl group (–CH(CH₃)₂) at the 1-position, forming a secondary amine that is protonated as a hydrochloride salt. This modification enhances its solubility in polar solvents and stability under physiological conditions.

Piperazine derivatives are widely utilized in pharmaceuticals due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. For example, they are key components in antipsychotics, antidepressants, and anthelmintic agents .

Properties

IUPAC Name |

1-propan-2-ylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-7(2)9-5-3-8-4-6-9;/h7-8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXYZCAKGHHSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Direct N-Alkylation of Piperazine

The most straightforward method involves reacting piperazine with an isopropylating agent, such as isopropyl bromide or chloride, in the presence of a base. This approach mirrors techniques described in piperazine functionalization studies. For example, CN104402842A demonstrates the alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane under alkaline conditions (0–10°C, NaOH in acetone/water), yielding 65% of the target compound. Adapting this method, 1-isopropyl-piperazine hydrochloride could be synthesized via:

Key parameters include:

Solid-Supported Catalysis

Efficient solid support catalysis (as described in is.muni.cz ) utilizes ceric ammonium nitrate (CAN) to promote aza-Michael additions. While this method primarily targets carbonyl substrates, the principle extends to alkylation reactions. For 1-isopropyl-piperazine, a solid acid catalyst (e.g., montmorillonite K10) could enhance selectivity by stabilizing intermediates, reducing byproducts like 1,4-di-isopropyl-piperazine. Reported yields for analogous monosubstituted piperazines reach 37% under optimized pH control.

Reduction of Piperazinone Precursors

Lithium Aluminum Hydride (LiAlH₄) Reduction

US6603003B2 outlines the reduction of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one using LiAlH₄ in tetrahydrofuran (THF). This method could be adapted for this compound by starting with a corresponding piperazinone intermediate:

Conditions :

-

Temperature : 50–55°C for 3–4 hours.

-

Workup : Quenching with ethyl acetate and aqueous NaOH prevents over-reduction.

Nucleophilic Substitution Reactions

Displacement of Halides

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Selectivity : Mono-alkylation is challenging due to piperazine’s two reactive nitrogen atoms. Techniques such as pH modulation (e.g., acidic conditions to protonate one nitrogen) or using bulky isopropylating agents improve selectivity.

-

Purity : Crystallization from acetone/water mixtures (as in CN104402842A ) effectively removes unreacted starting materials.

-

Scale-up : Continuous flow systems could enhance heat dissipation in exothermic alkylation reactions, reducing side products.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₈ClN

- Molecular Weight : Approximately 151.69 g/mol

- CAS Number : 4318-42-7

The compound features a piperazine ring with an isopropyl substituent, contributing to its lipophilicity and potential interactions with biological targets. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in various applications.

Scientific Research Applications

1-Isopropyl-piperazine hydrochloride has been investigated for several applications across various scientific disciplines:

Medicinal Chemistry

- Drug Development : This compound serves as a building block in the synthesis of pharmaceuticals targeting central nervous system disorders. Its structural modifications have led to derivatives that exhibit significant activity against conditions such as anxiety and depression .

- Neuropharmacological Studies : Research has shown that piperazine derivatives can modulate serotonin and dopamine receptors, suggesting potential anxiolytic and antidepressant effects . The interaction with these receptors is crucial for developing treatments for mood disorders.

- Anticancer Properties : Studies have demonstrated that piperazine derivatives can inhibit the growth of various cancer cell lines, including pancreatic cancer. For instance, certain analogues of this compound exhibited GI50 values below 1 µM, indicating potent anticancer activity .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. This includes research into its role as a potential inhibitor of phosphoinositide 4-kinase (PI(4)K), which is relevant in treating parasitic infections .

Industrial Applications

- Chemical Synthesis : Beyond medicinal uses, this compound is employed as an intermediate in synthesizing agrochemicals and other industrial compounds. Its reactivity allows it to participate in various chemical transformations, making it useful in material science .

Case Study 1: Anticancer Activity

A recent study focused on synthesizing libraries of compounds based on this compound. The findings indicated that several derivatives showed significant growth inhibition across multiple human cancer cell lines, particularly those associated with pancreatic cancer. The most potent compounds were identified through structure-activity relationship (SAR) studies, highlighting the importance of specific structural features in enhancing bioactivity.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | HPAC | 0.43 |

| Compound B | PANC-1 | 0.61 |

Case Study 2: Neuropharmacology Research

In another investigation, researchers assessed the anxiolytic potential of piperazine derivatives similar to this compound through behavioral assays in animal models. The results indicated that these compounds could significantly reduce anxiety-like behaviors, suggesting their potential as therapeutic agents for anxiety disorders.

Mechanism of Action

The mechanism by which 1-isopropyl-piperazine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor, targeting specific molecular pathways. The compound interacts with molecular targets, such as enzymes or receptors, to modulate biological processes. The exact mechanism of action can vary based on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-isopropyl-piperazine hydrochloride with structurally analogous piperazine derivatives, focusing on molecular features, substituent effects, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Substituent Effects on Physicochemical Properties

- Aliphatic vs. Aromatic Substituents: The isopropyl group in the target compound increases lipophilicity compared to the phenyl group in 1-phenylpiperazine (logP ~1.5 vs. Chloro and methoxy groups in 1-(5-chloro-2-methoxyphenyl)piperazine HCl introduce electron-withdrawing and donating effects, respectively, which may alter metabolic stability and receptor binding .

Steric and Stereochemical Considerations :

- The cyclopropylcarbonyl group in 1-(cyclopropylcarbonyl)piperazine HCl adds steric bulk and rigidity, possibly affecting enzymatic recognition or degradation .

- The (R)-isopropyl-3-methyl dihydrochloride derivative () highlights the role of stereochemistry in pharmacological activity, as enantiomers often exhibit distinct target affinities .

Pharmacological Implications

- Anthelmintic Activity : Piperazine derivatives like benzylpiperazines () exhibit antihelminthic properties by paralyzing parasites via GABA receptor modulation. The target compound’s isopropyl group may similarly enhance hydrophobic interactions with parasitic ion channels .

- CNS Applications : Aromatic derivatives (e.g., 1-phenylpiperazine) are precursors to antidepressants (e.g., trazodone), whereas aliphatic substituents (e.g., isopropyl) might favor dopamine or serotonin receptor modulation .

- Metabolic Stability : The azo derivatives of procarbazine () undergo cytochrome P-450-mediated oxidation, suggesting that piperazines with bulky substituents (e.g., cyclopropylcarbonyl) may resist metabolic degradation better than smaller analogs .

Biological Activity

1-Isopropyl-piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of piperazine, characterized by the presence of an isopropyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C₇H₁₄ClN

- Molecular Weight : 145.65 g/mol

The compound's structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS) and other physiological systems.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antidepressant Effects : Research indicates that piperazine derivatives may influence serotonin receptors, potentially offering antidepressant effects. Studies have shown that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, which are crucial in mood regulation.

- Antinociceptive Properties : Some studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. The mechanism may involve modulation of neurotransmitter release in pain pathways.

- Antimicrobial Activity : Preliminary investigations have indicated that certain piperazine derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various piperazine derivatives, including this compound. The findings demonstrated that specific substitutions on the piperazine ring significantly enhanced serotonin receptor binding, leading to increased antidepressant-like effects in animal models .

Antinociceptive Effects

In a series of experiments designed to evaluate the analgesic potential of piperazine derivatives, this compound was tested against established pain models. The results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as an antinociceptive agent .

Antimicrobial Properties

A recent investigation assessed the antimicrobial effectiveness of several piperazine derivatives against common pathogens. This compound showed promising activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Data Tables

Q & A

Q. What are the recommended methods for synthesizing 1-isopropyl-piperazine hydrochloride?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting isopropylamine with dichloroethane under controlled alkaline conditions can yield piperazine derivatives. Purification via recrystallization or column chromatography is critical to achieve ≥95% purity. Characterization should include H/C NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity .

Q. How should researchers handle and store this compound safely?

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact .

- Storage: Keep in airtight containers at 4°C in a dry, well-ventilated area to prevent hydrolysis or degradation .

- Spill Management: Use inert absorbents (e.g., vermiculite) for containment, followed by disposal as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy: Confirm the piperazine ring structure and isopropyl group integration.

- Mass Spectrometry (MS): Validate molecular weight (128.22 g/mol) and fragmentation patterns.

- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data?

Existing literature lacks detailed physicochemical data (e.g., pH-dependent solubility, thermal stability). To address this:

Q. What experimental designs optimize reaction yields in derivatization studies?

- Design of Experiments (DoE): Apply factorial designs to optimize parameters (temperature, catalyst concentration, reaction time). For example, a 2 factorial design can identify interactions between variables in alkylation reactions.

- Kinetic Analysis: Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and reaction progress .

Q. How can computational modeling predict biological activity of 1-isopropyl-piperazine derivatives?

Q. What strategies mitigate discrepancies in pharmacological data across studies?

- Meta-Analysis: Systematically compare IC values from in vitro assays (e.g., radioligand binding) while controlling for variables like buffer composition and cell lines.

- Dose-Response Validation: Replicate studies using standardized protocols (e.g., OECD guidelines) to confirm receptor affinity or toxicity thresholds .

Methodological Challenges and Solutions

Q. How to address limited ecotoxicological data for environmental risk assessment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.